Eupatorin

Description

Structure

3D Structure

Propriétés

IUPAC Name |

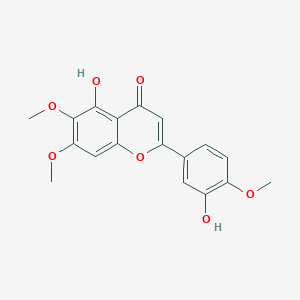

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-12-5-4-9(6-10(12)19)13-7-11(20)16-14(25-13)8-15(23-2)18(24-3)17(16)21/h4-8,19,21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAOKWJLUQKWIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20234704 | |

| Record name | 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-4H-1-Benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20234704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855-96-9 | |

| Record name | Eupatorin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=855-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eupatorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000855969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eupatorin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-4H-1-Benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20234704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EUPATORIN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EUPATORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J474AV6MY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Eupatorin: A Comprehensive Technical Guide to its Natural Sources and Botanical Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatorin is a polymethoxyflavone, a type of flavonoid, that has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, its botanical distribution, quantitative data on its presence in various plant species, and detailed experimental protocols for its extraction and quantification. Furthermore, this guide illustrates key signaling pathways modulated by this compound, offering valuable insights for researchers and professionals in drug development.

Botanical Distribution and Natural Sources

This compound is found in a variety of medicinal plants across different families and geographical regions.[1] Its presence has been identified in species belonging to the Lamiaceae, Asteraceae, and Verbenaceae families.

Key plant species reported to contain this compound include:

-

Orthosiphon stamineus Benth. (Lamiaceae): Commonly known as cat's whiskers or Java tea, this plant is a well-known source of this compound and is widely distributed in Southeast Asia.[2][3]

-

Salvia spp. (Lamiaceae): Several species within the Salvia genus, such as Salvia connivens, Salvia mirzayanii, and Salvia lavanduloides, have been found to contain this compound.[4][5] Salvia lavanduloides is endemic to Mexico.[6]

-

Artemisia anomala S. Moore (Asteraceae): This species, used in traditional Chinese medicine, is another notable source of this compound.[4][7]

-

Lantana montevidensis Briq. (Verbenaceae): This flowering shrub has been shown to contain this compound among other flavonoids.[8]

-

Tanacetum vulgare L. (Asteraceae): Commonly known as tansy, this plant, particularly certain subspecies like Tanacetum macrophyllum, contains this compound.[9]

-

Eupatorium lindleyanum DC. (Asteraceae): Various flavonoids have been isolated from this plant, and while specific quantitative data for this compound is limited, the genus is a recognized source.[10][11]

Botanical Distribution Diagram

The following diagram illustrates the botanical families and some of the key species known to contain this compound.

Caption: Botanical distribution of this compound across different plant families.

Quantitative Data of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, geographical location, and harvesting time. The following table summarizes the available quantitative data for this compound in various plant sources.

| Plant Species | Family | Plant Part | This compound Content (mg/g of dry weight) | Reference(s) |

| Orthosiphon stamineus | Lamiaceae | Leaves | 50.5 (in a specific chloroform fraction) | [4] |

| Tanacetum macrophyllum | Asteraceae | Aerial Parts | 0.00148 | [9] |

| Salvia lavanduloides | Lamiaceae | Leaves | 85.2 mg isolated from a fractionated extract | [5] |

| Artemisia anomala | Asteraceae | Aerial Parts | Identified as a main component, but not quantified | [7] |

| Lantana montevidensis | Verbenaceae | Leaves | Isolated, but not quantified in the whole leaf | [8] |

| Eupatorium lindleyanum | Asteraceae | Aerial Parts | Total flavonoid content reported, this compound not individually quantified | [12] |

Note: The quantitative data for some species is limited to the amount isolated from a specific extract or fraction and may not represent the absolute concentration in the raw plant material. Further research is required to establish precise quantitative levels in many of the listed species.

Experimental Protocols

General Extraction and Isolation of this compound

This protocol describes a general procedure for the extraction and isolation of this compound from plant material. Optimization may be required for different plant species.

Workflow for this compound Extraction and Isolation

Caption: General workflow for the extraction and isolation of this compound.

Methodology:

-

Plant Material Preparation: Air-dry the plant material (e.g., leaves, aerial parts) at room temperature and grind it into a fine powder.

-

Extraction:

-

Macerate the powdered plant material with a solvent of medium polarity, such as dichloromethane or ethyl acetate, at room temperature for 24-72 hours.[6] The process should be repeated three times to ensure exhaustive extraction.

-

Alternatively, ultrasonic-assisted extraction (UAE) can be employed to enhance extraction efficiency.[13]

-

-

Filtration and Concentration: Filter the combined extracts and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Isolation:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient solvent system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.[6]

-

Collect fractions and monitor them by thin-layer chromatography (TLC).

-

Combine fractions containing this compound (identified by comparison with a standard) and concentrate them.

-

-

Purification: Further purify the this compound-rich fractions using preparative high-performance liquid chromatography (HPLC) or recrystallization to obtain pure this compound.

Quantitative Analysis of this compound by HPLC-UV

This protocol provides a validated method for the quantification of this compound in plant extracts.

Methodology:

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a UV/Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (containing 0.1% formic acid or a phosphate buffer to control pH). A typical isocratic mobile phase is acetonitrile:water (40:60, v/v).[4]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 340 nm.

-

Column Temperature: 25 °C.

-

Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Prepare a series of working standard solutions of different concentrations by diluting the stock solution.

-

Sample Preparation: Dissolve a known amount of the plant extract in methanol, filter it through a 0.45 µm syringe filter, and inject it into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses and cell survival. This compound has been demonstrated to inhibit the activation of this pathway.[4][14]

NF-κB Signaling Pathway Inhibition by this compound

Caption: this compound inhibits the NF-κB signaling pathway.

Inhibition of the STAT1 Signaling Pathway

Signal Transducer and Activator of Transcription 1 (STAT1) is a key mediator of cytokine signaling, particularly in response to interferons. This compound has been shown to inhibit the activation of STAT1.[3]

STAT1 Signaling Pathway Inhibition by this compound

Caption: this compound inhibits the STAT1 signaling pathway.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is critical for cell survival, proliferation, and growth. This compound has been reported to inhibit this pathway in cancer cells.

PI3K/Akt Signaling Pathway Inhibition by this compound

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Conclusion

This compound is a promising natural compound with a widespread botanical distribution and significant pharmacological potential. This technical guide provides a consolidated resource for researchers and drug development professionals, summarizing its natural sources, quantitative data, and detailed experimental protocols. The elucidation of its inhibitory effects on key signaling pathways, such as NF-κB, STAT1, and PI3K/Akt, underscores its potential as a lead compound for the development of novel therapeutics for inflammatory diseases and cancer. Further research is warranted to fully explore the quantitative distribution of this compound in a wider range of plant species and to further delineate its mechanisms of action in various pathological conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Antiproliferative and antiangiogenic effects of flavone this compound, an active constituent of chloroform extract of Orthosiphon stamineus leaves [pubmed.ncbi.nlm.nih.gov]

- 3. Flavonoids this compound and sinensetin present in Orthosiphon stamineus leaves inhibit inflammatory gene expression and STAT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: A comprehensive review of its pharmacological activities and underlying molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and Salviandulin-A, with Antimicrobial and Anti-Inflammatory Effects from Salvia lavanduloides Kunth Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound and Salviandulin-A, with Antimicrobial and Anti-Inflammatory Effects from Salvia lavanduloides Kunth Leaves [mdpi.com]

- 7. The ethanolic extract of Artemisia anomala exerts anti-inflammatory effects via inhibition of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The most promising Southeastern European Tanacetum species: a review of chemical composition and biological studies [pharmacia.pensoft.net]

- 10. Traditional Applications, Phytochemistry, and Pharmacological Activities of Eupatorium lindleyanum DC.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comprehensive Comparison of Three Different Medicinal Parts of Eupatorium lindleyanum DC. Using the RRLC-Q-TOF-MS-Based Metabolic Profile and In Vitro Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Extraction and purification of total flavonoids from Eupatorium lindleyanum DC. and evaluation of their antioxidant and enzyme inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sid.ir [sid.ir]

- 14. This compound Suppressed Tumor Progression and Enhanced Immunity in a 4T1 Murine Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Eupatorin: A Technical Guide to its Chemical Structure, Physicochemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatorin is a naturally occurring flavone found in various medicinal plants, including Eupatorium species and Orthosiphon stamineus. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-angiogenic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on its underlying molecular mechanisms.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxychromen-4-one, is a trimethoxyflavone. Its chemical structure and key identifiers are presented below.

| Identifier | Value |

| Molecular Formula | C₁₈H₁₆O₇[1][2] |

| Molecular Weight | 344.32 g/mol [1][2] |

| IUPAC Name | 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxychromen-4-one[1] |

| SMILES | COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O[1] |

| CAS Number | 855-96-9[1][2] |

A summary of its physicochemical properties is provided in the table below. It is important to note that some of these values are experimentally determined while others are estimated, and variations may exist in the literature.

| Property | Value | Source |

| Appearance | Yellow powder | [3] |

| Melting Point | 190-193 °C | [4] |

| 196-198 °C | [5] | |

| Boiling Point (estimated) | 587.0 ± 50.0 °C at 760 mmHg | [4] |

| Solubility | Insoluble in water; Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, acetone, and methanol.[3][4] | |

| logP (estimated) | 2.96 | [4] |

| pKa (strongest acidic, estimated) | 8.99 | [6] |

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-cancer effects being the most extensively studied. It has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.

Antiproliferative Activity

The antiproliferative activity of this compound has been demonstrated in several cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values vary depending on the cell line and the duration of exposure.

| Cell Line | Cancer Type | Incubation Time | IC₅₀ (µg/mL) |

| MCF-7 | Breast Adenocarcinoma | 48 h | 5 |

| MDA-MB-231 | Breast Adenocarcinoma | 48 h | 5 |

| 4T1 | Murine Breast Cancer | 48 h | 6.00 |

| 4T1 | Murine Breast Cancer | 72 h | 5 |

This compound's antiproliferative effects are, at least in part, attributed to its ability to induce cell cycle arrest, primarily at the G2/M phase.[7][8]

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is a key mechanism underlying its anti-cancer activity. The apoptotic process induced by this compound involves both the intrinsic and extrinsic pathways, characterized by the activation of caspases and modulation of the Bcl-2 family of proteins.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in cell growth, survival, and inflammation.

Intrinsic Apoptosis Pathway

This compound triggers the intrinsic apoptosis pathway by altering the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates the anti-apoptotic protein Bcl-2. This leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. In many cancers, this pathway is constitutively active, promoting tumor growth. This compound has been shown to inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. This retains the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and transcription of target genes.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 subfamilies, is involved in regulating a wide range of cellular processes. This compound has been observed to modulate the phosphorylation status of key proteins in this pathway, although the effects can be cell-type specific.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, growth, and survival. Dysregulation of this pathway is common in cancer. This compound has been reported to inhibit this pathway by reducing the phosphorylation of Akt and mTOR, thereby suppressing downstream signaling that promotes cancer cell survival and proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the physicochemical and biological properties of this compound.

Physicochemical Property Determination

1. Melting Point Determination (Capillary Method)

-

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

-

Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer.

-

Procedure:

-

Finely powder a small amount of this compound.

-

Pack the powdered this compound into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).

-

2. Solubility Determination (Shake-Flask Method)

-

Principle: This method determines the saturation concentration of a solute in a solvent at a specific temperature.

-

Materials: this compound, selected solvents (e.g., water, DMSO, ethanol), temperature-controlled shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed flask.

-

Place the flask in a temperature-controlled shaker and agitate until equilibrium is reached (typically 24-48 hours).

-

After equilibration, allow the suspension to settle.

-

Centrifuge an aliquot of the supernatant to remove any undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant and dilute it appropriately.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC with a standard curve).

-

Calculate the solubility in units such as mg/mL or mol/L.

-

3. Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

-

Principle: The logP value is a measure of a compound's lipophilicity and is determined by its partitioning between an aqueous and an immiscible organic phase (n-octanol).

-

Materials: this compound, n-octanol (pre-saturated with water), water (pre-saturated with n-octanol), centrifuge, analytical instrumentation (e.g., HPLC).

-

Procedure:

-

Prepare a stock solution of this compound in either water or n-octanol.

-

In a centrifuge tube, add equal volumes of the pre-saturated n-octanol and water.

-

Add a small, known amount of the this compound stock solution.

-

Vortex the mixture vigorously for several minutes to ensure thorough mixing and allow for partitioning.

-

Centrifuge the mixture to achieve complete phase separation.

-

Carefully sample both the aqueous and n-octanol layers.

-

Determine the concentration of this compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient, P = [this compound]octanol / [this compound]water.

-

The logP is the logarithm (base 10) of the partition coefficient.

-

Biological Assays

1. Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.

-

Workflow:

-

Protocol:

-

Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

2. Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Workflow:

-

Protocol:

-

Treat cells with this compound at the desired concentration and for the appropriate time.

-

Harvest the cells and wash them with cold PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice or at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubate in the dark at room temperature.

-

Analyze the stained cells using a flow cytometer, collecting fluorescence data for at least 10,000 events.

-

Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

-

3. Western Blot Analysis of Signaling Proteins

-

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

-

Workflow:

-

Protocol:

-

Treat cells with this compound and a vehicle control.

-

Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates (e.g., using a BCA assay).

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p-p65, anti-p-Akt).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

-

Detect the signal using an imaging system and quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

This compound is a promising natural compound with well-documented anti-cancer and anti-inflammatory properties. Its ability to induce apoptosis and cell cycle arrest, coupled with its modulatory effects on key signaling pathways such as NF-κB and PI3K/Akt, makes it a valuable candidate for further investigation in drug discovery and development. This technical guide provides a foundational understanding of this compound's chemical and biological characteristics, along with detailed experimental protocols to facilitate future research in this area.

References

- 1. Cytotoxicity of this compound in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Rapid profiling of G2 phase to mitosis progression by flow cytometry in asynchronous cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Enhanced phosphorylation of STAT1 is dependent on PKR signaling in HLA-B27 expressing U937 monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Eupatorin's Core Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupatorin, a naturally occurring flavone, has demonstrated significant anti-cancer properties across a range of cancer cell lines. Its mechanism of action is multifaceted, primarily involving the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways. This technical guide provides an in-depth analysis of this compound's core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades and experimental workflows involved.

Introduction

This compound (3′,5-dihydroxy-4′,6,7-trimethoxyflavone) is a polymethoxyflavone found in various medicinal plants.[1] It has garnered considerable interest in oncology research due to its cytotoxic effects on tumor cells while exhibiting lower toxicity towards normal cells.[2][3] This document elucidates the intricate molecular mechanisms by which this compound exerts its anti-neoplastic effects, providing a comprehensive resource for researchers in the field of cancer therapeutics and drug development.

Cytotoxicity and Anti-proliferative Effects

This compound exhibits a dose-dependent and time-dependent inhibitory effect on the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of its potency, have been determined in several studies and are summarized below.

| Cell Line | Cancer Type | IC50 Value | Exposure Time (h) | Reference |

| HT-29 | Colon Cancer | 100 µM | 24 | [4][5] |

| SW948 | Colon Cancer | 100 µM | 24 | [4][5] |

| MCF-7 | Breast Cancer | > 20 µg/mL | 24 | [2][3] |

| MCF-7 | Breast Cancer | 5 µg/mL | 48 | [2][3] |

| MDA-MB-231 | Breast Cancer | > 20 µg/mL | 24 | [2][3] |

| MDA-MB-231 | Breast Cancer | 5 µg/mL | 48 | [2][3] |

| PA-1 | Ovarian Cancer | 17.19 µg/mL | 24 | [6] |

| HL-60 | Leukemia | ~5 µM | Not Specified | [7] |

| U937 | Leukemia | ~5 µM | Not Specified | [7] |

| Molt-3 | Leukemia | ~5 µM | Not Specified | [7] |

| MDA-MB-468 | Breast Cancer | Submicromolar | Not Specified | [8] |

Core Mechanisms of Action

This compound's anti-cancer activity is primarily attributed to its ability to induce programmed cell death (apoptosis) and cause cell cycle arrest. These effects are orchestrated through the modulation of multiple intracellular signaling pathways and the generation of reactive oxygen species (ROS).

Induction of Apoptosis

This compound triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.

3.1.1. Intrinsic Apoptotic Pathway:

The intrinsic pathway is a major mechanism of this compound-induced apoptosis. This is characterized by:

-

Increased ROS Production: this compound treatment leads to a significant increase in intracellular ROS levels.[4][7] In HT-29 colon cancer cells, co-administration of this compound with doxorubicin increased ROS levels by approximately 1.94-fold.[4] In HL-60 and Molt-3 leukemia cells, this compound treatment resulted in a 2.4-fold and 1.8-fold increase in H2-DCFDA-derived fluorescence, respectively, indicating elevated ROS.[7]

-

Mitochondrial Membrane Potential (MMP) Disruption: The accumulation of ROS leads to a decrease in MMP.[4][5]

-

Modulation of Bcl-2 Family Proteins: this compound upregulates the expression of pro-apoptotic proteins like Bax and downregulates the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[4][9] In HT-29 cells, the combination of this compound and doxorubicin increased the Bax/Bcl-2 ratio by 4.7-fold.[4]

-

Cytochrome c Release: The altered Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria into the cytosol.[7]

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase-3.[4][7] This leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[4][5] In HT-29 cells, the combination of this compound and doxorubicin increased caspase-3 expression by 2.43-fold.[4]

3.1.2. Extrinsic Apoptotic Pathway:

Evidence also suggests the involvement of the extrinsic pathway in this compound-induced apoptosis, primarily through the activation of caspase-8.[2]

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest at different phases in various cancer cell lines.

-

G2/M Phase Arrest: In human leukemia cells and MDA-MB-468 breast cancer cells, this compound causes an arrest in the G2/M phase of the cell cycle.[7][8]

-

Sub-G1 Arrest: In MCF-7 and MDA-MB-231 breast cancer cells, this compound treatment leads to an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis.[2][3] In colon cancer cells, this compound alone induced G2/M arrest, while in combination with doxorubicin, it led to an increase in the sub-G1 population.[4]

| Cell Line | Cancer Type | Cell Cycle Phase Arrest | Reference |

| Leukemia (HL-60, U937, Molt-3) | Leukemia | G2/M | [7] |

| MDA-MB-468 | Breast Cancer | G2/M | [8] |

| MCF-7 | Breast Cancer | Sub-G1 | [2][3] |

| MDA-MB-231 | Breast Cancer | Sub-G1 | [2][3] |

| HT-29 | Colon Cancer | G2/M (alone), Sub-G1 (with Doxorubicin) | [4] |

| SW948 | Colon Cancer | G2/M (alone), Sub-G1 (with Doxorubicin) | [4] |

Modulation of Key Signaling Pathways

This compound's anti-cancer effects are mediated by its ability to interfere with several crucial signaling pathways that are often dysregulated in cancer.

3.3.1. PI3K/Akt/mTOR Pathway:

The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and growth.[10][11] this compound has been shown to inhibit this pathway.[2][3] By blocking the phosphorylation of Akt (Phospho-Akt), this compound can suppress downstream signaling, leading to decreased cell proliferation and survival.[2][3]

3.3.2. MAPK Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a key role in cell proliferation, differentiation, and apoptosis.[7] this compound induces the phosphorylation of members of the MAPK family, including c-Jun N-terminal kinases (JNK/SAPK).[7] The activation of JNK/SAPK is essential for this compound-induced cell death in leukemia cells.[7]

3.3.3. STAT3 Pathway:

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in many cancers and promotes tumor cell proliferation, survival, and angiogenesis.[12][13] this compound has been shown to suppress STAT3 signaling, although the direct mechanism of inhibition is still under investigation.[14]

Anti-angiogenic and Anti-metastatic Effects

This compound has also demonstrated potential in inhibiting angiogenesis and metastasis.

-

Anti-angiogenesis: In an ex vivo mouse aorta ring assay, this compound inhibited the sprouting of new blood vessels.[2][3] In silico studies suggest that this compound can bind to VEGF-A/VEGFR, potentially preventing angiogenesis.[6]

-

Anti-migration and Invasion: In a wound healing assay, this compound prevented the complete closure of a scratch in a monolayer of MDA-MB-231 cells.[2] Furthermore, it inhibited the migration and invasion of these cells in a Boyden chamber assay by more than 60%.[2]

-

Downregulation of Pro-inflammatory and Metastatic Genes: In a murine breast cancer model, this compound treatment downregulated the expression of genes related to inflammation and metastasis, such as IL-1β, MMP9, TNF-α, and NF-κB.[15]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine cell viability and cytotoxicity.[16]

Protocol:

-

Seed cells in a 96-well plate at a density of 0.8 x 10^5 cells/mL and allow them to adhere overnight.[17]

-

Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours).[17]

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]

-

Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]

-

Measure the absorbance at 570 nm using a microplate reader.[16]

-

Calculate the percentage of cell viability relative to the untreated control.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity of this compound in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound and Salvigenin Potentiate Doxorubicin-Induced Apoptosis and Cell Cycle Arrest in HT-29 and SW948 Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijper.org [ijper.org]

- 7. This compound-Induced Cell Death in Human Leukemia Cells Is Dependent on Caspases and Activates the Mitogen-Activated Protein Kinase Pathway | PLOS One [journals.plos.org]

- 8. Antiproliferative and cytostatic effects of the natural product this compound on MDA-MB-468 human breast cancer cells due to CYP1-mediated metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 12. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound Suppressed Tumor Progression and Enhanced Immunity in a 4T1 Murine Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Cytotoxicity of this compound in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Eupatorin's Anti-inflammatory Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatorin, a flavone found in various medicinal plants, has demonstrated significant anti-inflammatory properties. Its potential as a therapeutic agent for inflammatory diseases warrants a detailed understanding of its molecular mechanisms of action. This technical guide provides a comprehensive overview of the core anti-inflammatory signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects by intervening in several key signaling cascades that are crucial for the inflammatory response. The primary pathways affected are the Nuclear Factor-kappa B (NF-κB) pathway, the Signal Transducer and Activator of Transcription 1 (STAT1) pathway, and the Mitogen-Activated Protein Kinase (MAPK) pathway. Evidence also suggests a role for this compound in modulating the NLRP3 inflammasome.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. This compound has been shown to inhibit this pathway at multiple levels.

Diagram of this compound's Inhibition of the NF-κB Pathway:

This compound has been observed to downregulate the expression of NF-κB.[1] The anti-inflammatory activities of this compound are attributed to its ability to inhibit the NF-κB pathway.[2]

Modulation of the JAK-STAT Pathway

The JAK-STAT pathway is critical for transmitting signals from cytokines and growth factors, playing a significant role in immunity and inflammation. This compound has been found to specifically inhibit the activation of STAT1.

Diagram of this compound's Inhibition of the JAK-STAT Pathway:

This compound has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of STAT1α.[1]

Attenuation of the MAPK Pathway

The MAPK pathway, comprising cascades like ERK, JNK, and p38, is involved in cellular stress responses and inflammation. While the direct targets of this compound within this pathway are still under investigation, its ability to reduce the production of downstream inflammatory mediators suggests an inhibitory role.

Diagram of Potential MAPK Pathway Inhibition by this compound:

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 via caspase-1. This compound's ability to reduce IL-1β levels suggests it may inhibit this pathway.

Diagram of this compound's Potential Inhibition of the NLRP3 Inflammasome:

Quantitative Data Summary

The inhibitory activity of this compound on various inflammatory mediators has been quantified in several studies. The following table summarizes key IC50 values.

| Target | Cell Type | Stimulant | This compound IC50 (µM) | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 macrophages | LPS | 5.2 | [1] |

| Prostaglandin E2 (PGE2) Production | RAW 264.7 macrophages | LPS | 5.0 | [1] |

| Tumor Necrosis Factor-α (TNF-α) Production | RAW 264.7 macrophages | LPS | 5.0 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines key experimental protocols relevant to the study of this compound's anti-inflammatory effects.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages are a commonly used cell line for in vitro inflammation studies.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. The final DMSO concentration in the culture should be kept below 0.1% to avoid solvent-induced cytotoxicity.

-

Inflammatory Stimulation: Lipopolysaccharide (LPS) from E. coli is a potent inducer of inflammation in macrophages and is typically used at a concentration of 1 µg/mL.

Western Blot Analysis for Signaling Protein Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation status of key signaling proteins in the NF-κB, MAPK, and STAT pathways.

Workflow Diagram:

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA or Bradford protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-p65, phospho-IκBα, phospho-ERK, phospho-JNK, phospho-p38, phospho-STAT1). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.

Immunofluorescence for NF-κB p65 Nuclear Translocation

This method visualizes the subcellular localization of the NF-κB p65 subunit to assess its translocation from the cytoplasm to the nucleus.

Workflow Diagram:

-

Cell Preparation and Treatment: RAW 264.7 cells are seeded on glass coverslips in a 24-well plate and allowed to adhere overnight. The cells are then pre-treated with this compound followed by stimulation with LPS.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes and then permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.

-

Immunostaining: The cells are blocked with 1% BSA in PBS for 30 minutes and then incubated with a primary antibody against NF-κB p65 overnight at 4°C. After washing, the cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Nuclear Staining and Imaging: The nuclei are counterstained with 4',6-diamidino-2-phenylindole (DAPI). The coverslips are mounted on glass slides, and images are captured using a confocal microscope. The nuclear translocation of p65 is quantified by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.

NLRP3 Inflammasome Activation and IL-1β Measurement

This protocol is designed to assess the inhibitory effect of this compound on NLRP3 inflammasome activation by measuring the secretion of mature IL-1β.

Workflow Diagram:

-

Priming (Signal 1): Macrophages (e.g., bone marrow-derived macrophages or PMA-differentiated THP-1 cells) are primed with LPS (1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: The primed cells are then treated with various concentrations of this compound for 1 hour.

-

Activation (Signal 2): The NLRP3 inflammasome is activated by adding a second stimulus, such as ATP (5 mM) for 30 minutes or nigericin (10 µM) for 1 hour.

-

IL-1β Measurement: The cell culture supernatants are collected, and the concentration of mature IL-1β is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Caspase-1 Cleavage Analysis: Cell lysates can be collected to analyze the cleavage of pro-caspase-1 to its active p20 subunit by Western blotting, as a direct indicator of inflammasome activation.

Conclusion

This compound demonstrates a multi-targeted anti-inflammatory activity by inhibiting key signaling pathways, including NF-κB, JAK-STAT, and potentially MAPK and the NLRP3 inflammasome. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the management of inflammatory diseases. Future research should focus on identifying the direct molecular targets of this compound within these pathways to fully elucidate its mechanism of action.

References

- 1. Flavonoids this compound and sinensetin present in Orthosiphon stamineus leaves inhibit inflammatory gene expression and STAT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of IκB Kinase and IκB Phosphorylation by 15-Deoxy-Δ12,14-Prostaglandin J2 in Activated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Eupatorin's Antioxidant and Free Radical Scavenging Capabilities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatorin, a polymethoxyflavone found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities. This technical guide provides an in-depth analysis of its antioxidant and free radical scavenging properties, presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways. Understanding these core mechanisms is crucial for leveraging this compound's therapeutic potential in conditions associated with oxidative stress.

Quantitative Antioxidant Activity of this compound

The antioxidant and free radical scavenging activities of this compound have been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity, representing the concentration of this compound required to scavenge 50% of the free radicals in the assay. While data for pure this compound is still emerging, studies on extracts rich in this compound and related compounds provide valuable insights.

| Assay | Test Substance | IC50 Value | Reference |

| Nitric Oxide (NO) Scavenging | This compound | 5.2 µM | [1] |

| DPPH Radical Scavenging | UAE Extract of Orthosiphon stamineus | 63.56 ± 0.02 µg/mL | [2] |

| ABTS Radical Scavenging | UAE Extract of Orthosiphon stamineus | 57.64 ± 0.06 µg/mL | [2] |

Note: The DPPH and ABTS values are for a plant extract containing this compound and other compounds, and therefore do not represent the activity of pure this compound. Further studies are needed to determine the precise IC50 values of isolated this compound in these and other radical scavenging assays.

Core Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through various mechanisms, including direct radical scavenging and modulation of cellular signaling pathways.

Direct Free Radical Scavenging

This compound's flavonoid structure, with its hydroxyl groups, enables it to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus terminating radical chain reactions.

Metal Chelating Activity

By chelating transition metal ions like iron (Fe²⁺), this compound can prevent the initiation of radical-generating reactions, such as the Fenton reaction. However, studies suggest that this compound possesses a relatively low Fe²⁺ binding activity.[3]

Signaling Pathways Modulated by this compound

This compound's antioxidant effects are not solely based on direct scavenging but also involve the modulation of key intracellular signaling pathways that regulate the cellular antioxidant response.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes. While direct evidence for this compound's activation of the Nrf2 pathway is still under investigation, many flavonoids are known to modulate this pathway. The potential mechanism involves the dissociation of Nrf2 from its inhibitor Keap1, allowing its nuclear translocation and subsequent gene activation.

Caption: Potential activation of the Nrf2 signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular responses to a variety of external stimuli, including oxidative stress.[4][5][6][7][8][[“]][10][11][12][13] Flavonoids have been shown to modulate MAPK pathways (ERK, JNK, and p38), which can influence the expression of antioxidant enzymes and suppress pro-oxidant responses.[[“]] The precise mechanisms by which this compound interacts with the MAPK pathway to exert its antioxidant effects are an active area of research.

Caption: General overview of the MAPK signaling pathway and potential modulation by this compound.

Experimental Protocols

Detailed methodologies for key antioxidant assays are provided below to facilitate reproducible research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

-

Reagent Preparation:

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of each this compound dilution (and positive control).

-

Add the DPPH working solution to each well.

-

Include a blank (solvent + DPPH) and a control for each sample concentration (sample + methanol, without DPPH).

-

Incubate the plate in the dark at room temperature for 30 minutes.[2]

-

Measure the absorbance at approximately 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula:

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

-

Caption: Experimental workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to donate an electron to the pre-formed ABTS radical cation.

Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water. [15][16] * Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to generate the ABTS radical cation (ABTS•+). [15][16] * Dilute the ABTS•+ solution with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm. [17] * Prepare serial dilutions of this compound and a positive control.

-

-

Assay Procedure:

-

Add a small volume of each this compound dilution to the diluted ABTS•+ solution.

-

Incubate for a specific time (e.g., 6 minutes) at room temperature.

-

Measure the decrease in absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage of inhibition as in the DPPH assay.

-

Determine the IC50 value from the concentration-inhibition curve.

-

Superoxide Anion Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge superoxide radicals, which are generated in vitro.

Protocol:

-

Reagent Preparation:

-

Assay Procedure:

-

In a reaction mixture, combine the NBT and NADH solutions with the this compound dilutions.

-

Initiate the reaction by adding the PMS solution.

-

Incubate at room temperature for a specific time (e.g., 5 minutes).

-

Measure the absorbance at approximately 560 nm. The formation of blue formazan from the reduction of NBT by superoxide radicals is measured.

-

-

Calculation:

-

Calculate the percentage of superoxide radical scavenging activity.

-

Determine the IC50 value.

-

Reducing Power Assay

This assay measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).

Protocol:

-

Reagent Preparation:

-

Assay Procedure:

-

Mix the this compound dilutions with the phosphate buffer and potassium ferricyanide solution.

-

Incubate at 50°C for 20 minutes. [20] * Stop the reaction by adding TCA and centrifuge the mixture.

-

Take the supernatant and mix it with distilled water and the ferric chloride solution.

-

Measure the absorbance at 700 nm. The formation of a Perl's Prussian blue color indicates the reducing power.

-

-

Calculation:

-

A higher absorbance value indicates a greater reducing power. The results are often expressed as absorbance values or as equivalents of a standard antioxidant.

-

Conclusion

This compound exhibits promising antioxidant and free radical scavenging properties, acting through both direct and indirect mechanisms. While quantitative data for the pure compound is still being established, existing research on this compound-containing extracts highlights its potential. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to further elucidate the antioxidant mechanisms of this compound and explore its therapeutic applications in oxidative stress-related diseases. Future research should focus on obtaining comprehensive quantitative data for pure this compound across a range of antioxidant assays and further delineating its interactions with key signaling pathways.

References

- 1. An Improved System to Evaluate Superoxide‐Scavenging Effects of Bioflavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DPPH Radical Scavenging Assay [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Molecular mechanisms activating the Nrf2-Keap1 pathway of antioxidant gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Journal of Advanced Research in Natural and Applied Sciences » Submission » Determination of Superoxide Radical Scavenging Activity and Total Antioxidant Capacity by Modified DMPD Method [dergipark.org.tr]

- 9. consensus.app [consensus.app]

- 10. mdpi.com [mdpi.com]

- 11. Oxidative Stress Orchestrates MAPK and Nitric-Oxide Synthase Signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MAPK Oxidative Stress Interactive Pathway: R&D Systems [rndsystems.com]

- 13. Xanthotoxin modulates oxidative stress, inflammation, and MAPK signaling in a rotenone-induced Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 17. Antioxidant Activity and Total Phenolic and Flavonoid Content of Various Solvent Extracts from In Vivo and In Vitro Grown Trifolium pratense L. (Red Clover) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academicjournals.org [academicjournals.org]

- 19. iosrjournals.org [iosrjournals.org]

- 20. Total Phenolic and Flavonoid Contents of Aqueous Extract of Stinging Nettle and In Vitro Antiproliferative Effect on Hela and BT-474 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ejbio.org [ejbio.org]

Eupatorin: A Deep Dive into its Bioavailability and Pharmacokinetic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatorin, a polymethoxyflavone found in various medicinal plants such as Orthosiphon stamineus, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and vasodilatory effects. A thorough understanding of its bioavailability and pharmacokinetic profile is paramount for the translation of these promising in vitro activities into viable therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, presenting key data, experimental methodologies, and relevant biological pathways.

Pharmacokinetic Profile of this compound

To date, comprehensive pharmacokinetic studies on this compound are limited, with the majority of data originating from a key in vivo study in rats. This research provides valuable insights into the oral pharmacokinetic parameters of this bioactive compound.

Data Presentation: Oral Pharmacokinetic Parameters in Rats

The following table summarizes the mean pharmacokinetic parameters of this compound following a single oral administration of 50 mg/kg to Sprague-Dawley rats. The data was analyzed using a non-compartmental model.

| Pharmacokinetic Parameter | Symbol | Value (Mean ± SD) | Unit |

| Maximum Plasma Concentration | Cmax | 974.886 ± 293.898 | µg/L |

| Time to Reach Maximum Concentration | Tmax | 0.25 | h |

| Area Under the Curve (0-t) | AUC(0-t) | 2008.318 ± 675.091 | µg/Lh |

| Area Under the Curve (0-∞) | AUC(0-∞) | 2056.985 ± 684.584 | µg/Lh |

| Half-life | T1/2 | 2.508 ± 0.695 | h |

| Clearance | CLz/F | 25.132 ± 8.110 | L/h/kg |

| Volume of Distribution | Vz/F | 90.727 ± 27.643 | L/kg |

Data sourced from Feng et al., 2020.

Bioavailability

The absolute bioavailability of this compound has not yet been determined in published studies. However, as a polymethoxyflavone, it is anticipated to have relatively low oral bioavailability. This is a common characteristic among flavonoids due to factors such as poor aqueous solubility and extensive first-pass metabolism in the intestine and liver.[1] The rapid Tmax observed in the rat pharmacokinetic study suggests swift absorption, but the extensive metabolism, as detailed below, likely limits the amount of unchanged this compound reaching systemic circulation.

Metabolism and Excretion

In vivo and in vitro studies have demonstrated that this compound undergoes extensive metabolism.[2][3] The primary metabolic pathways include:

-

Oxidation

-

Methylation

-

Glucuronidation

-

Sulfate conjugation[2]

A study identifying metabolites in rats after oral administration found a total of 51 metabolites in vivo. The distribution of these metabolites across different biological matrices was as follows:

-

Plasma: 8 metabolites

-

Bile: 5 metabolites

-

Urine: 36 metabolites

-

Feces: 32 metabolites[3]

This extensive metabolic activity, particularly the high number of metabolites detected in urine and feces, indicates that this compound is significantly biotransformed and subsequently excreted from the body.[3]

Experimental Protocols

This section details the methodologies employed in the key pharmacokinetic and metabolism studies cited in this guide.

In Vivo Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Dosing: A single oral gavage of this compound at a dose of 50 mg/kg.

-

Sample Collection: Blood samples were collected from the tail vein at various time points post-administration.

-

Sample Preparation: Plasma was separated from blood samples via centrifugation.

-

Analytical Method: The concentration of this compound in plasma samples was determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

-

Chromatographic Separation: Achieved on a C18 column with a gradient elution.

-

Mass Spectrometry: Performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time curve using a non-compartmental analysis.

Metabolite Identification Study in Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Dosing: Oral administration of this compound.

-

Sample Collection: Plasma, bile, urine, and feces were collected over a specified period.

-

Sample Preparation:

-

Plasma, Bile, Urine: Protein precipitation followed by liquid-liquid extraction.

-

Feces: Ultrasonic extraction with methanol and ethyl acetate.

-

-

Analytical Method: Metabolites were identified using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS/MS). This technique allows for the separation of metabolites and their structural characterization based on accurate mass measurements and fragmentation patterns.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow for a typical in vivo pharmacokinetic study of this compound in rats.

This compound's Anti-inflammatory Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by inhibiting key signaling pathways, including the NF-κB and STAT1 pathways.[4]

Caption: this compound's inhibition of the NF-κB and STAT1 inflammatory pathways.

Conclusion

The available data indicates that this compound is rapidly absorbed but undergoes extensive metabolism, which likely results in low oral bioavailability. The pharmacokinetic profile in rats provides a foundational understanding for further preclinical and clinical development. Future research should focus on determining the absolute bioavailability of this compound and exploring formulation strategies to enhance its systemic exposure, thereby potentially improving its therapeutic efficacy. A deeper understanding of the bioactivity of its numerous metabolites is also a critical area for future investigation. This comprehensive guide serves as a valuable resource for scientists and researchers dedicated to unlocking the full therapeutic potential of this compound.

References

- 1. Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavonoids this compound and sinensetin present in Orthosiphon stamineus leaves inhibit inflammatory gene expression and STAT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Eupatorin Metabolism: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo and in vitro metabolism of eupatorin, a promising natural flavonoid with significant pharmacological potential. This document summarizes the current scientific knowledge on its metabolic pathways, identified metabolites, and the experimental methodologies used for its investigation.

Introduction

This compound (5,3'-dihydroxy-6,7,4'-trimethoxyflavone) is a major bioactive constituent of various medicinal plants, notably Orthosiphon stamineus (Java tea).[1][2] It has garnered considerable interest in the scientific community for its potent anti-cancer, anti-inflammatory, and vasorelaxant properties.[3] Understanding the metabolic fate of this compound within a biological system is crucial for the development of new pharmaceuticals and for elucidating its mechanisms of action. This guide details the biotransformation of this compound in both living organisms (in vivo) and in controlled laboratory settings (in vitro).

In Vivo Metabolism of this compound

In vivo studies, primarily conducted in rat models, have revealed that this compound undergoes extensive metabolism after oral administration. A significant number of metabolites have been identified in various biological matrices, including plasma, bile, urine, and feces.[1][3][4] In total, 51 metabolites have been characterized in in vivo studies.[1][2] The distribution of these metabolites varies across different matrices, with the highest number found in urine (36 metabolites) and feces (32 metabolites), suggesting that these are the primary routes of excretion.[3][4] In contrast, fewer metabolites were detected in plasma (8 metabolites) and bile (5 metabolites).[3][4]

The primary metabolic reactions observed in vivo include:

-

Oxidation

-

Methylation

-

Glucuronidation

-

Sulfate conjugation

-

Hydrogenation

-

N-acetylation

-

Glycine and glutamine conjugation

-

Glucose conjugation

Data Presentation: In Vivo Metabolites of this compound

The following table summarizes the key metabolites of this compound identified in in vivo studies.

| Metabolite Type | Number Identified | Biological Matrix |

| Phase I Metabolites | 28 | Plasma, Bile, Urine, Feces |

| Phase II Metabolites | 23 | Plasma, Bile, Urine, Feces |

| Total | 51 |

In Vitro Metabolism of this compound

In vitro studies have been instrumental in elucidating the specific enzymes and pathways involved in this compound metabolism. These studies typically utilize rat liver microsomes and intestinal flora as model systems.[1][3] A total of 60 metabolites of this compound have been identified in in vitro experiments.[1][2] Rat liver microsomes were found to produce 22 distinct metabolites, while incubation with intestinal flora yielded 53 metabolites, highlighting the significant role of gut microbiota in the biotransformation of this compound.[3][4]

The main metabolic pathways identified in vitro are consistent with the in vivo findings and are dominated by:

Studies using human breast cancer cell lines (MDA-MB-468) have demonstrated the involvement of cytochrome P450 (CYP) enzymes, specifically the CYP1 family (CYP1A1, CYP1B1, and CYP1A2), in the metabolism of this compound.[5] This metabolism can lead to the formation of other flavones, such as cirsiliol.[5]

Data Presentation: In Vitro Metabolites of this compound

The table below provides a summary of the metabolites identified in in vitro systems.

| In Vitro System | Number of Metabolites Identified | Key Metabolic Pathways |

| Rat Liver Microsomes | 22 | Oxidation, Methylation, Glucuronidation |

| Rat Intestinal Flora | 53 | Hydrolysis, Reduction, and other transformations |

| Total | 60 |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound metabolism.

In Vivo Metabolism Study in Rats

-

Animal Model: Male Sprague-Dawley rats are typically used. The animals are housed in controlled conditions with a standard diet and water ad libitum.

-

Drug Administration: this compound is administered orally via gavage.

-

Sample Collection:

-

Blood: Blood samples are collected from the tail vein at various time points into heparinized tubes. Plasma is separated by centrifugation.

-

Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces over a specified period (e.g., 0-72 hours).

-

Bile: For bile collection, rats are anesthetized, and the bile duct is cannulated. Bile is collected at regular intervals.

-

-

Sample Preparation:

-

Plasma: Proteins are precipitated by adding a solvent like acetonitrile or methanol, followed by centrifugation.

-

Urine: Urine samples are centrifuged to remove solid particles.

-

Feces and Bile: These samples are typically homogenized and extracted with an organic solvent.

-

-

Analytical Method: The supernatant from the prepared samples is analyzed using UHPLC-Q-TOF-MS/MS.

In Vitro Metabolism Study using Rat Liver Microsomes

-

Preparation of Microsomes: Rat liver microsomes are prepared by differential centrifugation of liver homogenates.

-

Incubation Mixture: The incubation mixture typically contains:

-

Rat liver microsomes

-

This compound (dissolved in a suitable solvent like DMSO)

-

NADPH-generating system (for Phase I reactions)

-

UDPGA (for glucuronidation - Phase II)

-

PAPS (for sulfation - Phase II)

-

Phosphate buffer (to maintain pH)

-

-

Incubation: The mixture is incubated at 37°C for a specific duration. The reaction is terminated by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Preparation: The terminated reaction mixture is centrifuged to precipitate proteins.

-

Analytical Method: The supernatant is analyzed by UHPLC-Q-TOF-MS/MS to identify the metabolites formed.

UHPLC-Q-TOF-MS/MS Analysis

-

Chromatographic Separation: A C18 column is commonly used with a gradient elution system. The mobile phase typically consists of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometry: A quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection. Data is acquired in both full scan and tandem MS (MS/MS) modes to obtain accurate mass measurements for precursor and product ions, which is crucial for metabolite identification.

-

Data Analysis: The acquired data is processed using specialized software to identify potential metabolites by comparing the mass spectra of the samples with that of the parent drug and by predicting possible metabolic transformations.

Visualizations

Metabolic Pathways of this compound

Caption: Metabolic pathways of this compound.

Experimental Workflow for this compound Metabolism Studies

Caption: Experimental workflow for metabolism studies.

References

- 1. In vitro biotransformation of flavonoids by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]

- 4. UHPLC-MS Analyses of Plant Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of Metabolites of this compound in Vivo and in Vitro Based on UHPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Eupatorin: A Technical Guide to its Discovery and Historical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupatorin, a polymethoxyflavone found in various medicinal plants, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery and historical research of this compound, with a focus on its anti-cancer and anti-inflammatory properties. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of associated signaling pathways are presented to serve as a comprehensive resource for researchers in the field of natural product drug discovery and development.

Discovery and Historical Context

This compound (3',5-dihydroxy-4',6,7-trimethoxyflavone) is a naturally occurring flavone that has been identified in a variety of medicinal plants, including Orthosiphon stamineus (Java tea), Salvia mirzayanii, Lantana montevidensis, and Tanacetum vulgare.[1][2] Traditionally, plants containing this compound have been used in folk medicine to treat a range of ailments, including bronchitis, stomach disorders, inflammatory conditions, and various forms of cancer.[1][2] Its isolation and structural elucidation have paved the way for modern pharmacological investigations into its therapeutic potential.

Quantitative Data Summary